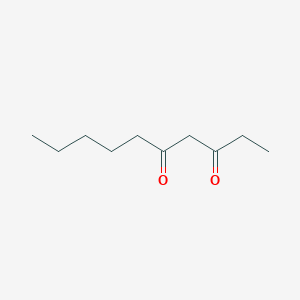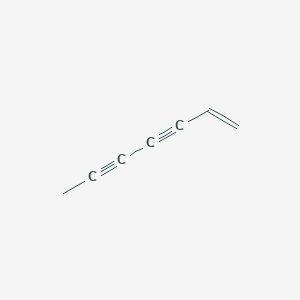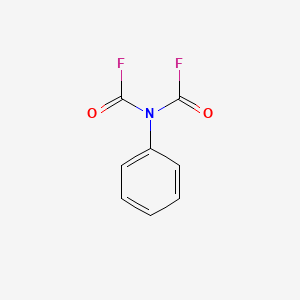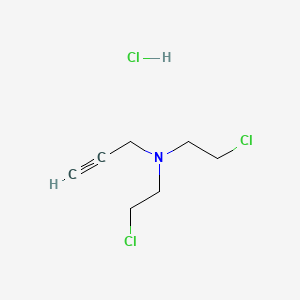![molecular formula C10H15NO B14742468 N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine CAS No. 6617-36-3](/img/structure/B14742468.png)
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[4.1.0]heptenes, which are known for their strained ring systems and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au) . The reaction conditions include:
Catalysts: Pt(II) or Au(I)
Solvents: Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C)
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃)
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: H₂ gas with Pd/C catalyst
Substitution: NaOCH₃ in methanol
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism by which N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,3E,6S)-4,7,7-Trimethyl-5-nitrobicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine
- (1R,3R,4R,6S)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
N-[(1R,6S)-4,7,7-Trimethylbicyclo[410]hept-4-en-3-ylidene]hydroxylamine is unique due to its specific stereochemistry and the presence of the hydroxylamine functional group
Eigenschaften
CAS-Nummer |
6617-36-3 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
N-[(1R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-6-4-7-8(10(7,2)3)5-9(6)11-12/h4,7-8,12H,5H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
CVDOTKRHZGLHNK-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@H](C2(C)C)CC1=NO |
Kanonische SMILES |
CC1=CC2C(C2(C)C)CC1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
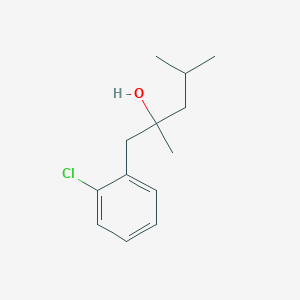
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)

![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)
